molecular formula C7H9ClN2O2S B6305834 2-chloro-N,4-dimethylpyridine-3-sulfonamide CAS No. 1864134-14-4

2-chloro-N,4-dimethylpyridine-3-sulfonamide

Cat. No.: B6305834
CAS No.: 1864134-14-4
M. Wt: 220.68 g/mol
InChI Key: PYXWSQTYJCNLLT-UHFFFAOYSA-N
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Description

2-chloro-N,4-dimethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with chlorine and methyl groups. Pyridine sulfonamides are known for their diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-chloro-N,4-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-5-3-4-10-7(8)6(5)13(11,12)9-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXWSQTYJCNLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,4-dimethylpyridine-3-sulfonamide typically involves the chlorination of N,4-dimethylpyridine-3-sulfonamide. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,4-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of N-substituted pyridine sulfonamides.

    Oxidation Reactions: Formation of pyridine carboxylic acids or aldehydes.

    Reduction Reactions: Formation of pyridine amines.

Scientific Research Applications

2-chloro-N,4-dimethylpyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N,4-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chlorine and methyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N,4-dimethylpyridine-3-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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